molecular formula C16H19N3O3S B2493538 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide CAS No. 869075-65-0

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Cat. No.: B2493538
CAS No.: 869075-65-0
M. Wt: 333.41
InChI Key: YLULOQKLOGGLQE-UHFFFAOYSA-N
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Description

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is an organic compound with the molecular formula C16H19N3O3S.

Preparation Methods

The synthesis of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-phenethylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol to obtain a white crystalline solid .

Chemical Reactions Analysis

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide derivatives as dual-targeted anticancer agents. For instance, a derivative known as DL14 has shown significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) with IC50 values of 1.35 μM, 2.85 μM, and 3.04 μM, respectively .

Table 1: Anticancer Activity of DL14 Derivative

Cell LineIC50 (μM)Mechanism of Action
A5491.35Inhibits tubulin polymerization
MDA-MB-2312.85Directly binds to STAT3 protein
HCT-1163.04Dual inhibition of STAT3 phosphorylation

The compound acts by competitively binding to the colchicine binding site on tubulin and inhibiting the phosphorylation of STAT3, a transcription factor involved in tumor growth and survival . The in vivo studies further demonstrated that DL14 could inhibit over 80% of xenograft tumor growth, indicating its potential as an effective therapeutic agent.

Antiviral Applications

Another significant application of derivatives related to this compound is in antiviral therapy. For example, a study explored the anti-HBV (Hepatitis B Virus) properties of an N-phenylbenzamide derivative that enhances intracellular levels of APOBEC3G, which is crucial for inhibiting HBV replication .

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives

CompoundTarget VirusMechanism of Action
IMB-0523HBVIncreases intracellular A3G levels
IMB-26HIV-1Broad-spectrum antiviral effects
IMB-35HCVEnhances immune response

These findings suggest that derivatives can serve as potential antiviral agents against HBV and other viral infections due to their ability to modulate host immune responses and inhibit viral replication .

Pharmacological Applications

The compound has also been evaluated for its pharmacokinetic properties using high-performance liquid chromatography (HPLC), which is essential for understanding its behavior in biological systems. The reverse phase HPLC method allows for the analysis and separation of compounds, making it suitable for assessing purity and stability during drug development .

Table 3: HPLC Analysis Parameters

ParameterValue
Mobile PhaseAcetonitrile/Water/Acid
Column TypeNewcrom R1 HPLC column
Particle Size3 µm

This analytical technique ensures that the compounds are suitable for further development and testing in clinical settings.

Comparison with Similar Compounds

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

Biological Activity

4-Methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in cardiovascular and anticancer applications. This article reviews the biological activity of this compound, supported by various studies, including in vitro and in vivo experiments, pharmacokinetic evaluations, and molecular docking analyses.

Structural Overview

The compound can be described by its chemical structure, which includes a methoxy group, a phenethyl carbamimidoyl moiety, and a benzenesulfonamide backbone. This structural configuration is crucial for its biological activity.

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. One study utilized an isolated rat heart model to assess the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives, including 4-(2-amino-ethyl)-benzenesulfonamide, significantly decreased both perfusion pressure and coronary resistance compared to control conditions. The theoretical interaction with calcium channels suggests a mechanism by which these compounds may exert their effects on cardiovascular function .

Table 1: Effects on Perfusion Pressure and Coronary Resistance

CompoundPerfusion Pressure ChangeCoronary Resistance Change
ControlBaselineBaseline
4-(2-amino-ethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitrophenyl)-benzene-sulfonamideModerate DecreaseModerate Decrease

Anticancer Activity

The anticancer potential of this compound has been explored through its ability to target specific cellular pathways involved in tumor growth. A related compound, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The mechanism involves dual targeting of STAT3 and tubulin, leading to inhibition of tumor cell proliferation .

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)
4-methoxy-N-(1-naphthyl)benzenesulfonamideA5491.35
MDA-MB-2312.85
HCT-1163.04

The biological activity of this compound may involve several mechanisms:

  • Calcium Channel Interaction : The interaction with calcium channels is suggested to mediate cardiovascular effects, potentially leading to vasodilation and reduced blood pressure .
  • Inhibition of Tumor Growth : By targeting STAT3 and tubulin, this compound may disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical evaluations using computational models suggest varying permeability across different cell types, which could influence its efficacy in clinical settings .

Case Studies

Several case studies have highlighted the effectiveness of benzenesulfonamide derivatives in treating various conditions:

  • Cardiovascular Studies : Research demonstrated that specific derivatives effectively modulated cardiovascular parameters in animal models.
  • Antiviral Studies : Related compounds have shown promise against viral infections by enhancing intracellular levels of antiviral proteins like APOBEC3G .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-14-7-9-15(10-8-14)23(20,21)19-16(17)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULOQKLOGGLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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